molecular formula C9H11BF2O4 B3020032 2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid CAS No. 2096333-23-0

2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid

Cat. No. B3020032
CAS RN: 2096333-23-0
M. Wt: 231.99
InChI Key: ABIKFFVGTOUYOU-UHFFFAOYSA-N
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Description

While the provided papers do not directly discuss 2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid, they offer insights into the behavior of similar boronic acid compounds, which can be extrapolated to hypothesize about the subject compound. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, and as sensors for various analytes due to their ability to form reversible covalent bonds with diols and similar substrates.

Synthesis Analysis

The synthesis of boronic acids typically involves the use of organometallic intermediates or halogenated precursors. For example, the synthesis of 2,4-bis(trifluoromethyl)phenylboronic acid, as mentioned in paper , could provide a blueprint for the synthesis of 2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid by substituting the appropriate halogenated precursor and controlling the reaction conditions to introduce the methoxyethoxy group at the desired position on the aromatic ring.

Molecular Structure Analysis

Boronic acids often exhibit unique structural features due to the trivalent boron atom, which can form dative bonds with neighboring groups. The presence of substituents on the phenyl ring, such as the trifluoromethoxy group discussed in paper , can influence the acidity and the overall molecular conformation. The difluoro and methoxyethoxy substituents in the target compound would likely affect its molecular geometry and potential for intramolecular interactions, possibly leading to different dimerization patterns or hydrogen bonding in the solid state.

Chemical Reactions Analysis

Boronic acids are reactive species that participate in various chemical reactions. The ortho-substituent effect described in paper suggests that steric hindrance can play a significant role in the reactivity of boronic acids. This could imply that the 2,4-difluoro substitution pattern in the target compound might influence its reactivity in dehydrative condensation reactions or Suzuki couplings. Additionally, the electron-withdrawing effect of the fluorine atoms could enhance the electrophilicity of the boron, potentially altering its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are greatly affected by their substituents. For instance, the acidity of phenylboronic acids is modulated by the electronic nature of the substituents, as seen in the varying acidity of the (trifluoromethoxy)phenylboronic acids in paper . The difluoro and methoxyethoxy groups in the target compound would be expected to influence its solubility, boiling and melting points, and stability. The presence of the methoxyethoxy group might also impart additional solubility in organic solvents compared to other phenylboronic acids.

Safety and Hazards

The safety data sheet (SDS) for 2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid indicates that it should be stored in a refrigerated environment .

properties

IUPAC Name

[2,4-difluoro-5-(2-methoxyethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O4/c1-15-2-3-16-9-4-6(10(13)14)7(11)5-8(9)12/h4-5,13-14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIKFFVGTOUYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)OCCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid

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